molecular formula C10H10BrN3O3S B6714210 N-(3-bromo-2-hydroxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide

N-(3-bromo-2-hydroxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B6714210
M. Wt: 332.18 g/mol
InChI Key: ZXNORCKSWOFIBN-UHFFFAOYSA-N
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Description

N-(3-bromo-2-hydroxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide: is a complex organic compound that features a brominated hydroxyphenyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group

Properties

IUPAC Name

N-(3-bromo-2-hydroxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O3S/c1-6-2-8(11)10(15)9(3-6)14-18(16,17)7-4-12-13-5-7/h2-5,14-15H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNORCKSWOFIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)NS(=O)(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-hydroxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of Pyrazole Ring: The brominated hydroxyphenyl compound is then reacted with hydrazine derivatives to form the pyrazole ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and pyrazole formation, and automated systems for sulfonamide introduction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromo-2-hydroxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N-(3-bromo-2-hydroxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bromine atom and hydroxy group can participate in additional interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-2-hydroxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide stands out due to the presence of the pyrazole ring and sulfonamide group, which are not commonly found together in similar compounds. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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